![molecular formula C12H19NO2 B2513088 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one CAS No. 2361641-50-9](/img/structure/B2513088.png)
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one, also known as Tandospirone, is a synthetic compound that belongs to the class of azapirones. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects. This compound also acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to decrease anxiety-like behavior in animal models and reduce symptoms of anxiety and depression in clinical trials. It has also been shown to improve cognitive function and memory in animal models and clinical trials. This compound has been shown to have minimal side effects and a low risk of addiction or dependence.
Avantages Et Limitations Des Expériences En Laboratoire
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its pharmacological effects. It also has minimal side effects and a low risk of addiction or dependence. However, this compound has limitations in terms of its selectivity for the 5-HT1A receptor and its potential interactions with other drugs.
Orientations Futures
There are several future directions for research on 1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one. One direction is to investigate its potential use in treating other neurological and psychiatric disorders such as Parkinson's disease and addiction. Another direction is to investigate its potential interactions with other drugs and its selectivity for the 5-HT1A receptor. Additionally, further research is needed to understand the biochemical and physiological effects of this compound in different animal models and clinical populations.
Méthodes De Synthèse
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one can be synthesized by a multi-step process starting from 2-aminopyridine. The first step involves the reaction of 2-aminopyridine with ethyl acetoacetate to form ethyl 2-pyridylacetate. The second step involves the reaction of ethyl 2-pyridylacetate with hydrazine hydrate to form ethyl 2-pyridylhydrazinecarboxylate. The third step involves the reaction of ethyl 2-pyridylhydrazinecarboxylate with 2-bromo-1-phenyl-1-propene to form 1-(2-pyridyl)-3-phenylprop-2-en-1-one. Finally, the fourth step involves the reaction of 1-(2-pyridyl)-3-phenylprop-2-en-1-one with sodium borohydride to form this compound.
Applications De Recherche Scientifique
1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one has been extensively studied for its potential use in treating various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical trials.
Propriétés
IUPAC Name |
1-(9-hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(15)13-8-10(14)7-12(9-13)5-3-4-6-12/h2,10,14H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOPINRWWZYKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(CC2(C1)CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxybenzyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2513005.png)
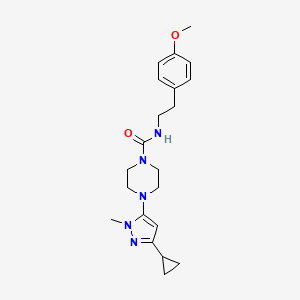
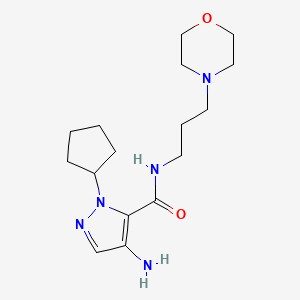
![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea](/img/structure/B2513012.png)
![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2513013.png)
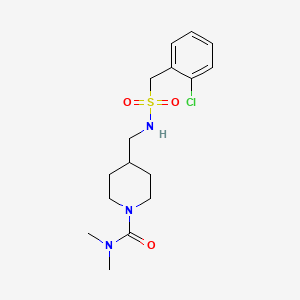

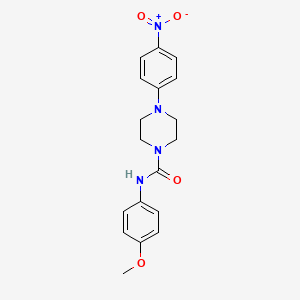
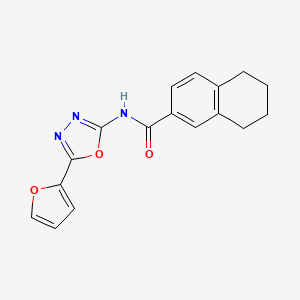
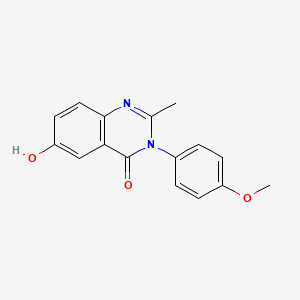
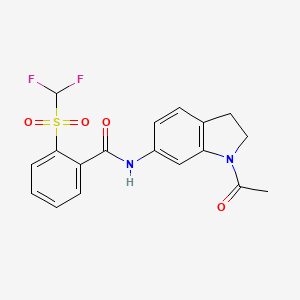
![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513025.png)
![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)
